

# Application Note: N,N-Dimethyl-N'-p-tolylsulphamide (DMST) in Sulfonamide Synthesis

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## Compound of Interest

Compound Name: *N,N-Dimethyl-N'-p-tolylsulphamide*

CAS No.: 66840-71-9

Cat. No.: B104515

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## Executive Summary & Mechanism of Action

**N,N-Dimethyl-N'-p-tolylsulphamide** (CAS: 66840-71-9), often abbreviated as DMST, is a stable, crystalline sulfamide derivative (

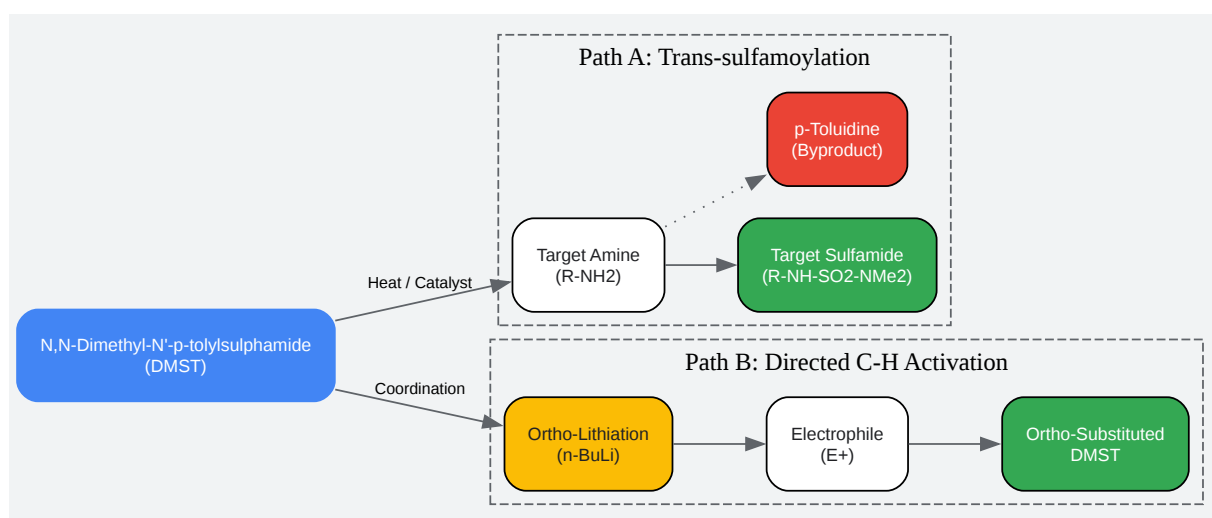
). While historically identified as a metabolite of the agrochemical tolylfuanid, its value in modern drug discovery lies in its dual role as:

- A Bench-Stable Sulfamoyl Donor: It serves as a safer, non-lachrymatory alternative to N,N-dimethylsulfamoyl chloride for introducing the dimethylsulfamoyl ( ) pharmacophore via trans-sulfamoylation.
- A Directing Group Scaffold: The sulfamide moiety acts as a powerful ortho-directing group (DoM) for the regioselective functionalization of the tolyl ring, enabling access to polysubstituted sulfonamide analogs that are difficult to synthesize via electrophilic aromatic substitution.

## Mechanistic Pathways

The utility of DMST relies on two distinct reactivities:

- Path A (Trans-sulfamoylation): Activation of the S-N bond allows the expulsion of p-toluidine (leaving group) upon nucleophilic attack by a target amine ( ). This is thermodynamically driven by the volatility or removal of the aniline byproduct.
- Path B (Directed Lithiation): The Lewis-basic oxygen atoms of the sulfonyl group coordinate with organolithium reagents (e.g., n-BuLi), directing deprotonation to the ortho position of the tolyl ring.



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Figure 1: Dual reactivity pathways of DMST in organic synthesis.

## Protocol 1: De Novo Synthesis of DMST

Prerequisite: Ensure DMST is available in high purity before attempting downstream applications. Commercial supplies (as a metabolite standard) are often expensive; in-house synthesis is recommended.

## Materials

- p-Toluidine (1.0 equiv, 107.15 g/mol )
- Dimethylsulfamoyl chloride (1.1 equiv, 143.59 g/mol )
- Triethylamine (TEA) (1.2 equiv)
- Dichloromethane (DCM) (anhydrous, 10 volumes)
- DMAP (0.05 equiv, catalyst)

## Step-by-Step Procedure

- Setup: Charge a 3-neck round-bottom flask (RBF) with p-toluidine (10.7 g, 100 mmol), TEA (16.7 mL, 120 mmol), and DMAP (0.61 g, 5 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C under atmosphere.
- Addition: Dropwise add dimethylsulfamoyl chloride (15.8 g, 110 mmol) dissolved in DCM (20 mL) over 30 minutes. Maintain internal temperature < 5°C.
  - Note: The reaction is exothermic. Control addition rate to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LCMS.
- Workup: Quench with 1M HCl (50 mL). Separate the organic layer.<sup>[1]</sup> Wash with saturated (50 mL) and brine (50 mL).
- Drying: Dry over , filter, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.
  - Target Yield: >85%
  - Melting Point: 79–81°C (Lit. 80°C).

## Protocol 2: Trans-sulfamoylation (Sulfamoyl Transfer)

Application: Using DMST to transfer the

group to a valuable amine, avoiding the use of unstable chlorides.

### Rationale

Direct reaction of amines with dimethylsulfamoyl chloride can be harsh. DMST acts as a "masked" sulfamoylating agent that releases the group under thermal or microwave conditions.

### Experimental Conditions

Parameter	Condition
Substrate	Target Primary/Secondary Amine (1.0 equiv)
Reagent	DMST (1.2–1.5 equiv)
Catalyst	(10 mol%) or DBU (20 mol%)
Solvent	1,4-Dioxane or Toluene
Temperature	100°C (Thermal) or 120°C (Microwave)
Time	12 h (Thermal) or 30 min (Microwave)

### Procedure

- In a microwave vial, combine the Target Amine (1.0 mmol), DMST (1.5 mmol), and DBU (0.2 mmol) in 1,4-Dioxane (3 mL).
- Seal and heat at 120°C for 30–45 minutes.

- Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to remove the p-toluidine byproduct and excess DBU).
- Concentrate and purify via flash column chromatography.

Validation Check: The disappearance of the p-tolyl signals (aromatic doublets at ~7.1 and 7.3 ppm) and retention of the dimethyl singlets (~2.7 ppm) in

NMR confirms successful transfer.

## Protocol 3: Directed Ortho-Lithiation (DoM)

Application: Functionalizing the tolyl ring to create polysubstituted sulfonamide libraries.

### Mechanism

The sulfamide nitrogen (

) must first be deprotonated (if secondary) or protected. For DMST (

), double deprotonation is required, or N-methylation prior to lithiation. This protocol assumes N-Methyl-DMST (synthesized by methylating DMST with MeI/K<sub>2</sub>CO<sub>3</sub>) to simplify the lithiation.

Substrate: N-Methyl-N'-p-tolyl-N,N-dimethylsulfamide (

).

### Step-by-Step Procedure

- Inertion: Flame-dry a Schlenk flask and purge with Argon.
- Solvation: Dissolve N-Methyl-DMST (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C.
- Lithiation: Add
  - BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir at -78°C for 1 hour.
  - Observation: The solution may turn yellow/orange, indicating the formation of the aryllithium species.
- Electrophile Trapping: Add the Electrophile (1.2 equiv) (e.g.,

,  
,  
, or  
).

- Warming: Allow to warm to 0°C over 2 hours.
- Quench: Add saturated  
. Extract with EtOAc.

## Data: Electrophile Scope

Electrophile	Product Functional Group	Typical Yield
	Ortho-Iodo (Suzuki coupling precursor)	78%
	Ortho-Formyl (Aldehyde)	65%
(dry ice)	Ortho-Carboxylic Acid	70%
	Ortho-Thiomethyl	82%

## Critical Safety & Nomenclature Note

Distinction from Diazald: Researchers must NOT confuse DMST (N,N-Dimethyl-N'-p-tolylsulfamide) with Diazald (N-methyl-N-nitroso-p-toluenesulfonamide).

- DMST: Stable, non-explosive, used for sulfamoylation.
- Diazald: Precursor to Diazomethane, potential explosion hazard.<sup>[2]</sup> Always verify the CAS number (66840-71-9 for DMST) before scale-up.

## References

- PubChem. "**N,N-Dimethyl-N'-p-tolylsulphamide** (Compound)." National Library of Medicine. Accessed Feb 1, 2026. [\[Link\]](#)

- Woolven, H., et al. "DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation." *Organic Letters* 13.18 (2011): 4876-4878. [[Link](#)]
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## Sources

- [1. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents \[patents.google.com\]](#)
- [2. pure.mpg.de \[pure.mpg.de\]](#)
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